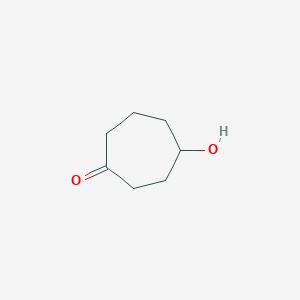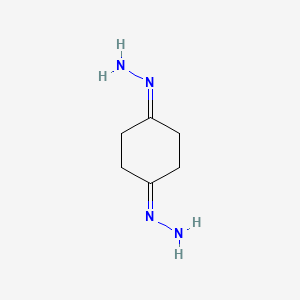
Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazono group attached to a 4-chloro-2,6-dibromophenyl ring, which is further connected to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- typically involves the reaction of 4-chloro-2,6-dibromoaniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedinitrile,2-[2-(2,6-dibromo-4-chlorophenyl)hydrazinylidene]
- N-(4-chloro-2,6-dibromophenyl)butanamide
Uniqueness
Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
64691-94-7 |
|---|---|
Formule moléculaire |
C9H3Br2ClN4 |
Poids moléculaire |
362.41 g/mol |
Nom IUPAC |
2-[(2,6-dibromo-4-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H3Br2ClN4/c10-7-1-5(12)2-8(11)9(7)16-15-6(3-13)4-14/h1-2,16H |
Clé InChI |
TVPNGHYEIKQAQK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)NN=C(C#N)C#N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)



![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)
![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)
